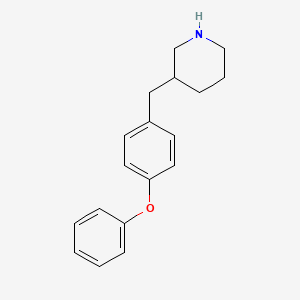

3-(4-Phenoxy-benzyl)-piperidine

Description

Contextual Overview of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.govencyclopedia.pub Its prevalence is a testament to its synthetic accessibility and its ability to confer favorable physicochemical properties to drug candidates. ontosight.ai Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities including, but not limited to, treatments for central nervous system (CNS) disorders, analgesics, and antipsychotics. encyclopedia.pubresearchgate.net

The structural and conformational properties of the piperidine ring are key to its utility. It typically adopts a stable chair conformation, which allows for precise three-dimensional positioning of substituents to interact with biological targets. wikipedia.org The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated state, a cation that engages in crucial ionic interactions. nih.gov

The synthesis of piperidine rings has been a subject of extensive research for over a century. dtic.mil Classical methods often involve the catalytic hydrogenation of pyridine (B92270) precursors. wikipedia.orgdtic.mil Modern organic synthesis has expanded this toolbox immensely, with numerous methodologies for creating substituted piperidines, including intramolecular cyclization reactions, multicomponent reactions, and various cycloadditions. nih.govorganic-chemistry.orgmdpi.com These advanced synthetic routes offer greater control over substitution patterns and stereochemistry, which is critical for optimizing pharmacological activity.

Significance of the Phenoxy-benzyl Moiety in Pharmacophore Design and Analog Generation

The phenoxy-benzyl moiety represents a combination of two critical pharmacophoric elements: the diaryl ether (specifically, the phenoxy group) and the benzyl (B1604629) group.

The phenoxy group , as part of the broader class of diaryl ethers, is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This structural unit is found in numerous approved drugs and is known for its chemical stability and its ability to improve pharmacokinetic profiles. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal conformation for binding to a target protein. Furthermore, the two aromatic rings can participate in favorable hydrophobic and π-stacking interactions with amino acid residues in a protein's binding site. nih.gov In some contexts, the terminal phenoxy group has been used to mimic the side chain of phenylalanine in non-peptide inhibitors. nih.gov

The N-benzyl piperidine (N-BP) motif is also a widely used tool in medicinal chemistry. nih.gov The benzyl group serves not only as a linker but also as a source of important cation-π interactions with target proteins. nih.gov Its incorporation is a common strategy to fine-tune the efficacy and physicochemical properties of a lead compound. nih.gov Research into N-benzylpiperidine derivatives has led to the development of potent agents for complex conditions like Alzheimer's disease. nih.govnih.gov

The combination of these two moieties into a phenoxy-benzyl substituent attached to a piperidine ring creates a pharmacophore with considerable potential. It offers a large, lipophilic, and conformationally adaptable structure capable of forming multiple, specific interactions with a biological target. This makes it an attractive scaffold for generating analogs to probe structure-activity relationships (SAR) for various therapeutic targets.

Historical and Conceptual Development Pertaining to the Compound's Structural Class

The conceptual basis for a molecule like 3-(4-Phenoxy-benzyl)-piperidine lies in the historical evolution of synthetic chemistry and medicinal chemistry. The journey began with the simple synthesis of the parent piperidine ring, often through the reduction of pyridine. dtic.mil Early research focused on simple derivatives and their fundamental properties.

Over time, medicinal chemists began to explore how different substitution patterns on the piperidine ring influence biological activity. This led to a deep understanding of the importance of substituent placement, with certain patterns becoming particularly prominent. For instance, 4-substituted piperidines are common in drug design, partly due to their straightforward synthesis and the absence of stereochemical complexity at the point of substitution. youtube.com

The development of more complex piperidine derivatives involved combining the piperidine core with other known pharmacophores. The synthesis of 3-benzylpiperidines was initially explored in the context of developing fungicides. researchgate.net Concurrently, the utility of the diaryl ether motif was being established in a separate lineage of drug discovery programs. nih.gov

The conceptual leap to combine these features—a piperidine ring, a benzyl linker, and a terminal phenoxy group—represents a modern approach to drug design. This strategy, known as fragment-based or scaffold-based design, involves assembling known-to-be-active structural units to create novel molecules with a higher probability of desired biological activity. The development of complex, multi-target ligands, such as those for Alzheimer's disease that incorporate an N-benzylpiperidine core, exemplifies this advanced design philosophy. nih.govnih.gov The specific placement of the phenoxy-benzyl group at the 3-position is a further refinement, aimed at exploring less common substitution patterns that might yield novel selectivity or activity profiles compared to the more heavily studied 4-substituted or N-substituted analogs. nih.gov

Current Research Landscape and Unaddressed Questions Regarding this compound

Direct and focused research on this compound is not extensively documented in publicly available scientific literature. The current research landscape is therefore best understood by examining studies on structurally analogous compounds. For instance, research on 3-phenoxymethylpiperidine derivatives has identified them as potent antagonists for the dopamine (B1211576) 4 (D4) receptor, a target relevant to CNS disorders. researchgate.net Similarly, complex molecules incorporating a 3-(4-phenoxyphenyl)piperidine structure are central to potent, clinically approved drugs like the BTK inhibitor Ibrutinib, underscoring the therapeutic relevance of this substitution pattern. nih.govchemicalbook.com

The existing body of research on related structures gives rise to several critical, yet unaddressed, questions regarding this compound itself:

Biological Target Profile: What are the specific biological targets of this compound? Given the activities of its structural relatives, potential targets could include dopamine receptors, cholinesterases, or various kinases, but its precise activity and selectivity remain unknown.

Stereochemical Impact: The compound possesses a chiral center at the 3-position of the piperidine ring. How do the individual (R) and (S) enantiomers differ in their biological activity and metabolic profiles?

Synthetic Accessibility: While general methods for creating 3-substituted piperidines exist, what are the most efficient and stereoselective synthetic routes to produce enantiomerically pure this compound for detailed biological evaluation?

Pharmacokinetic Properties: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? The large lipophilic phenoxy-benzyl group will significantly influence these parameters, including its ability to cross the blood-brain barrier.

Therapeutic Potential: Could this specific scaffold serve as a novel starting point for developing therapeutics, potentially for CNS disorders, cancer, or inflammatory conditions, where its constituent moieties have shown promise?

Addressing these questions through targeted synthesis and biological screening is essential to fully understand the potential of this compound in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₁₈H₂₁NO | 267.37 | 4.1 |

| Piperidine | C₅H₁₁N | 85.15 | 0.8 |

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 2.6 |

| 3-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | 200.23 | 2.5 |

Note: Properties for this compound are computed. Data for other compounds are from PubChem. wikipedia.orgnih.govnih.gov

Table 2: Examples of Biologically Active Piperidine Derivatives

| Derivative Class | Example Application / Target | Key Structural Features | Reference |

| N-Benzylpiperidines | Alzheimer's Disease (HDAC/AChE Inhibition) | N-benzyl group linked to a piperidine ring, often with additional pharmacophores. | nih.gov |

| 3-Phenoxymethylpiperidines | Dopamine D4 Receptor Antagonism | A phenoxy group linked via a methylene (B1212753) to the 3-position of the piperidine ring. | researchgate.net |

| 3,4-Disubstituted Piperidines | Multiple Sclerosis (Macrophage M2 Polarization) | Complex substitutions at both the 3- and 4-positions of the piperidine ring. | nih.gov |

| 3-Benzylpiperidines | Fungicidal Activity | A benzyl group attached directly to the 3-position of the piperidine ring. | researchgate.net |

| 4-Arylpiperidines | Antiviral / Antimicrobial Activity | An aryl group (e.g., phenyl) attached to other moieties at the 4-position. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

955288-26-3 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-[(4-phenoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C18H21NO/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16/h1-3,6-11,16,19H,4-5,12-14H2 |

InChI Key |

UTBQKZSFRVPFLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Phenoxy Benzyl Piperidine and Advanced Analogues

Retrosynthetic Analysis and Key Disconnections for the Core Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 3-(4-phenoxy-benzyl)-piperidine, the primary disconnections are typically made at the C-N bonds of the piperidine (B6355638) ring and the C-C bond connecting the piperidine ring to the benzyl (B1604629) group. Another key disconnection is at the ether linkage of the phenoxy group. ias.ac.inamazonaws.com

One common retrosynthetic approach involves disconnecting the bond between the piperidine nitrogen and a carbon atom, often leading to a 1,5-dicarbonyl compound or a related precursor that can be cyclized with an amine. nih.gov Another strategy focuses on disconnecting the bond between the piperidine ring and the benzyl group, which suggests a coupling reaction between a suitable piperidine derivative and a phenoxy-benzyl halide or equivalent. organic-chemistry.org The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Direct Ring Formation Strategies for Functionalized Piperidines

The construction of the piperidine ring is a cornerstone of many synthetic routes. Several methods have been developed to form this heterocyclic system efficiently.

Intermolecular and Intramolecular Cyclization Reactions

Cyclization reactions are a powerful tool for constructing the piperidine ring. nih.gov These can be either intermolecular, involving the reaction of two separate molecules, or intramolecular, where a single molecule folds to form the ring. nih.gov

Intermolecular Cyclization: Aza-Michael reactions, for instance, can be used to form 4-piperidones, which are versatile intermediates. kcl.ac.uk These reactions involve the addition of an amine to a divinyl ketone. kcl.ac.uk Another approach is the [4+2] cycloaddition, which can provide highly functionalized piperidines in a one-pot synthesis. rsc.org

Intramolecular Cyclization: This strategy often involves the cyclization of linear amino-aldehydes or other bifunctional precursors. nih.gov Radical cyclizations have also been employed to create the piperidine scaffold. nih.gov Electrosynthesis offers a green and sustainable alternative, where electroreductive cyclization of imines with terminal dihaloalkanes can yield piperidine derivatives. nih.govbeilstein-journals.org

Reductive Amination Routes to Piperidine Derivatives

Reductive amination is a widely used and operationally simple method for forming C-N bonds and is a key strategy for synthesizing piperidines. researchgate.nettandfonline.com This two-step process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net Intramolecular reductive amination of δ-amino ketones is a common and effective way to construct the piperidine ring. researchgate.netconsensus.app Various reducing agents can be employed, with borane-pyridine complex being a less toxic alternative to sodium cyanoborohydride. tandfonline.com

| Aldehyde/Ketone | Amine | Reducing Agent | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Various Substituted Piperidines | Borane-Pyridine Complex | N-Substituted Piperidines | - | tandfonline.com |

| Heteroaromatic Aldehydes | Various Substituted Piperidines | Borane-Pyridine Complex | N-Substituted Piperidines | - | tandfonline.com |

| Aliphatic Aldehydes | Various Substituted Piperidines | Borane-Pyridine Complex | N-Substituted Piperidines | - | tandfonline.com |

Data not always available in the source material.

Hydrogenation of Pyridinium and Pyridine (B92270) Precursors

The hydrogenation of pyridine and its derivatives is a fundamental and widely practiced method for obtaining piperidines. nih.govresearchgate.net This approach is attractive due to the ready availability of a vast array of substituted pyridines.

Traditionally, these hydrogenations require harsh conditions, such as high temperatures and pressures, and often utilize heterogeneous catalysts like platinum or palladium on carbon. nih.govgoogle.com However, significant progress has been made in developing milder and more selective methods.

Recent advancements include:

Homogeneous Catalysis: Iridium(III) catalysts have been shown to be robust and selective for the ionic hydrogenation of pyridines to piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.org

Electrocatalytic Hydrogenation: This method offers a sustainable alternative, allowing for the hydrogenation of pyridines at ambient temperature and pressure using a membrane electrode assembly with a rhodium-on-carbon catalyst. nih.govacs.orgresearchgate.net This process can achieve high yields and current efficiencies. nih.govacs.org

Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis provides a route to stereo-defined piperidines from activated pyridines. acs.orgnih.gov

| Pyridine Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| Pyridine | Rh/C | Electrocatalytic, ambient temp/pressure | Piperidine | 98 | nih.govacs.org |

| Substituted Pyridines | Iridium(III) complex | Ionic Hydrogenation | Substituted Piperidines | High | chemrxiv.org |

| 3-Hydroxypyridine | Platinum group metal | Acetic anhydride (B1165640) solvent, then hydrolysis | 3-Hydroxypiperidine | - | google.com |

| 4-Phenylpyridine | Heterogeneous carbon-supported metal catalysts | Continuous-flow hydrogenation | 4-Phenylpiperidine | - | researchgate.net |

Specific yield data is not always provided in the source material.

Elaboration of the Phenoxy-benzyl Side Chain

Once the piperidine ring is constructed, or concurrently, the phenoxy-benzyl side chain is elaborated. A crucial step in this process is the formation of the ether linkage.

Etherification and Cross-Coupling Methodologies for Phenoxy Linkage

The formation of the diaryl ether bond in the phenoxy-benzyl moiety is a key transformation. Two primary methods are widely employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination-type etherification.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. synarchive.comwikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and can proceed under milder conditions. wikipedia.orggoogle.com

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for forming C-O bonds. youtube.comorganic-chemistry.org It offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. youtube.comwikipedia.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. wikipedia.orgyoutube.com

| Aryl Halide | Alcohol | Catalyst System | Product | Reference |

| Aryl Halides | Phenols | Copper | Diaryl Ethers | synarchive.comwikipedia.org |

| Aryl Halides | Alcohols | Palladium/Phosphine Ligand | Aryl Ethers | youtube.comwikipedia.org |

Benzyl Group Introduction and Modification Techniques

The introduction of a benzyl group onto the piperidine scaffold is a crucial step in the synthesis of the target compound. A common method involves the N-alkylation of a piperidine derivative with a benzyl halide. For instance, N-benzyl-4-piperidinecarboxaldehyde can be synthesized by the alkylation of methyl 4-piperidinecarboxylate hydrochloride to generate methyl N-benzyl-4-piperidinecarboxylate, which then undergoes further transformations. google.com Another approach is the direct benzoylation of piperidine, which can be achieved by reacting piperidine with benzoyl chloride in the presence of a base. orgsyn.org

Modification of the benzyl group can be achieved through various reactions. For example, a benzyl group can be introduced and subsequently modified to create diverse analogs. One strategy involves the reaction of a substituted phenol with a benzyl halide to form a phenoxy-benzyl ether, which can then be coupled with the piperidine ring.

Furthermore, the benzyl group can serve as a protecting group that is later removed or transformed. For example, the benzyl group can be cleaved by hydrogenolysis, a common method for N-debenzylation. nih.govorgsyn.org This allows for the synthesis of monosubstituted piperazines from a dibenzylated precursor. orgsyn.org

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound is critical, as different enantiomers and diastereomers can exhibit distinct biological activities. Several strategies have been developed to control the stereochemistry during the synthesis of substituted piperidines.

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to introduce stereocenters into the target molecule. uvic.ca L-glutamic acid, a natural α-amino acid, serves as a versatile chiral starting material for the synthesis of enantiomerically pure 3-amino substituted piperidine derivatives. niscpr.res.in The synthesis involves a multi-step sequence including esterification, N-Boc protection, reduction of the diester to a diol, tosylation, and finally cyclization with different amines to yield the desired piperidines. niscpr.res.in This method provides a reliable route to optically active piperidines. Another example involves starting from chiral amines to induce stereoselectivity in subsequent reactions. researchgate.net

Asymmetric catalysis offers a powerful and efficient method for the enantioselective synthesis of substituted piperidines. nih.govacs.org Rhodium-catalyzed asymmetric reactions have been particularly successful. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgnih.gov These intermediates can then be reduced to the corresponding enantioenriched piperidines. acs.orgnih.gov

Another innovative approach involves a rhodium (I) catalyzed asymmetric [2+2+2] cycloaddition, which brings together three components to construct the piperidine ring with concomitant control of stereochemistry. nih.gov Additionally, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines using specific chiral ligands like MeO-BoQPhos has been developed to produce enantioenriched piperidines with high enantioselectivity. nih.gov Biocatalytic methods, such as using transaminases, also provide a highly enantioselective route to chiral piperidine intermediates. researchgate.net

| Catalyst/Method | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium (I) with Cleavable Tether | [2+2+2] Cycloaddition | Good yield, high enantioselectivity, and high diastereoselectivity upon reduction. | nih.gov |

| Rhodium with Chiral Ligand | Asymmetric Reductive Heck Reaction | High yield, excellent enantioselectivity, and broad functional group tolerance. | acs.orgnih.gov |

| Iridium with MeO-BoQPhos | Enantioselective Hydrogenation | High enantioselectivity for 2-alkylpyridines. | nih.gov |

| Biocatalysis (Transaminase) | Enantioselective Transamination | Excellent enantio- and diastereocontrol. | researchgate.net |

Control over diastereoselectivity is crucial when multiple stereocenters are present. Diastereoselective reductions are a common strategy. For instance, the reduction of a vinylogous amide intermediate in a rhodium-catalyzed cycloaddition proceeds with high diastereoselectivity (>19:1). nih.gov Similarly, diastereoselective lithiation and trapping can be used to access specific trans-piperidine isomers. whiterose.ac.uk

The choice of catalyst and protecting group can also direct the site- and stereoselectivity of C-H functionalization reactions on the piperidine ring. nih.gov For example, different chiral dirhodium catalysts can selectively functionalize the C2, C3, or C4 positions of the piperidine ring with high diastereoselectivity. nih.gov Furthermore, a three-component vinylogous Mannich-type reaction has been developed to produce cyclized chiral dihydropyridinone compounds, which serve as versatile intermediates for creating various chiral piperidine compounds. rsc.org

Optimization of Synthetic Efficiency and Scalability in Laboratory Settings

For practical applications, synthetic routes must be efficient and scalable. A key strategy for improving efficiency is the development of one-pot or tandem reactions that minimize purification steps and reduce waste. For example, a three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction allows for the gram-scale synthesis of enantioenriched 3-piperidines. acs.orgnih.gov

The choice of reagents and reaction conditions is also critical for scalability. Hydrogenation using palladium-on-carbon is a common and scalable method for the reduction of double bonds in the piperidine ring precursors. acs.org The development of robust catalytic systems that can be used in low loadings and are tolerant of various functional groups is essential for large-scale synthesis. acs.org

Precursor Chemistry and Starting Material Derivations

The availability and synthesis of appropriate precursors are fundamental to the successful synthesis of this compound. Pyridine and its derivatives are common starting materials for the construction of the piperidine ring. dtic.mil For instance, hydrogenation of disubstituted pyridines can yield cis-piperidines diastereoselectively. whiterose.ac.uk

| Precursor | Transformation | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Pyridine | Partial reduction, Rh-catalyzed carbometalation, reduction | Enantioenriched 3-substituted piperidines | acs.orgnih.gov |

| L-Glutamic Acid | Multi-step sequence (esterification, protection, reduction, tosylation, cyclization) | Enantiomerically pure 3-amino substituted piperidines | niscpr.res.in |

| 4-Piperidinecarboxylic Acid | Esterification, N-benzylation, hydrolysis, acylation, dehydration, reduction | N-benzyl-4-piperidinecarboxaldehyde | google.com |

| Disubstituted Pyridines | Hydrogenation | cis-Methyl substituted pipecolinates | whiterose.ac.uk |

Advanced Structural Elucidation and Conformational Analysis of 3 4 Phenoxy Benzyl Piperidine

Spectroscopic Characterization for Conformational Insight (General Principles)

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Dynamic Processes

For 3-substituted piperidines, high-resolution NMR spectroscopy is a powerful tool for determining the preferred conformation of the piperidine (B6355638) ring and the orientation of the substituent. The coupling constants (J-values) between protons on the piperidine ring, particularly in the H-2, H-3, and H-6 regions, can differentiate between axial and equatorial positions of the substituent. In a chair conformation, large trans-diaxial couplings (typically 8-13 Hz) are expected, while smaller axial-equatorial and equatorial-equatorial couplings (typically 1-5 Hz) are observed. For a compound like 3-(4-Phenoxy-benzyl)-piperidine, the equilibrium between the two chair conformers (with the substituent in the axial or equatorial position) would be a key area of investigation. Variable temperature NMR studies could also provide insight into the dynamic processes and the energy barriers between different conformations.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy would be expected to reveal characteristic vibrational modes for the functional groups present in this compound. These include the N-H stretching and bending vibrations of the secondary amine in the piperidine ring, the C-H stretching vibrations of the aromatic and aliphatic portions, and the C-O-C stretching of the phenoxy ether linkage. The precise frequencies of these vibrations can be sensitive to the local conformational environment. For instance, the N-H stretching frequency can be influenced by hydrogen bonding, both in the solid state and in solution.

Circular Dichroism (CD) for Chiral Derivatives and Absolute Configuration

Since this compound is a chiral molecule, with a stereocenter at the C-3 position of the piperidine ring, its enantiomers would be expected to exhibit Circular Dichroism (CD) spectra. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral derivative, the CD spectrum could be used to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.

X-ray Crystallography for Solid-State Structural Determination

A definitive determination of the three-dimensional structure of this compound in the solid state would require X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-phenoxy-benzyl substituent. It would also reveal the packing of the molecules in the crystal lattice.

Conformational Preferences and Ring Dynamics of the Piperidine Core

The conformational preference of the 3-(4-phenoxy-benzyl) group (axial vs. equatorial) on the piperidine ring is governed by a balance of steric and electronic effects. Generally, large substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, it is highly probable that the 4-phenoxy-benzyl group would predominantly adopt an equatorial orientation. However, the presence of the nitrogen atom and potential intramolecular interactions could influence this equilibrium.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Derivatization Strategies of the Piperidine (B6355638) Core

The piperidine ring is a fundamental component of the pharmacophore, and its substitution pattern significantly influences biological activity.

The placement of substituents on the piperidine ring can dramatically alter a compound's interaction with its biological target. For instance, in a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as choline (B1196258) transporter (CHT) inhibitors, moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov In another context, for dopamine (B1211576) D4 receptor (D4R) antagonists, geminal difluorination at the 4-position of the piperidine ring (4,4-difluoro-3-(phenoxymethyl)piperidine) was a key modification that led to potent antagonists. chemrxiv.org This highlights that even subtle changes to the substitution on the piperidine core can have profound effects on potency and selectivity.

The nitrogen atom of the piperidine ring is a critical site for modification, influencing properties like basicity, lipophilicity, and the ability to form hydrogen bonds. ontosight.ai N-alkylation is a common strategy to modulate these characteristics. Simple N-alkylation, such as the addition of a methyl or benzyl (B1604629) group, can impact a compound's ability to cross biological membranes and its affinity for the target protein. ontosight.airesearchgate.net For example, in a series of acetylcholinesterase (AChE) inhibitors, a 1-benzyl group on the piperidine was a key feature of the most potent compounds. nih.gov

N-acylation introduces an amide bond, which can serve as a hydrogen bond acceptor and introduce conformational constraints. The nature of the acyl group can be varied to fine-tune activity. Research on AChE inhibitors demonstrated that introducing a phenyl group on the nitrogen of the amide moieties led to enhanced activity. nih.gov These modifications underscore the importance of the piperidine nitrogen in establishing optimal interactions with the target protein.

Bioisosteric replacement of the piperidine ring is a powerful strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. researchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. Common bioisosteres for the piperidine ring include other saturated heterocycles like pyrrolidine (B122466) and azetidine, as well as more rigid bicyclic systems. researchgate.net

For example, replacing a piperidine with a more rigid tropane (B1204802) ring has been shown to improve stability in rat and human microsomes for certain compounds. researchgate.net In the development of dual serotonin (B10506)/norepinephrine reuptake inhibitors, piperazine (B1678402) derivatives have also been explored as effective scaffolds. nih.gov The choice of a bioisostere depends on the specific therapeutic target and the desired property improvements, whether it be enhanced potency through conformational rigidity or altered physicochemical properties for better pharmacokinetics. researchgate.netnih.gov

Structural Modifications of the Phenoxy and Benzyl Moieties

The phenoxy and benzyl groups provide a large surface for interaction with the target protein, and modifications to these aromatic rings are a primary focus of SAR studies.

Substituting the phenyl rings of the phenoxy and benzyl moieties with various functional groups can significantly impact binding affinity through electronic and steric effects. The introduction of electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or cyano groups) or electron-donating groups (e.g., methyl, methoxy) can alter the electrostatic potential of the molecule and its interactions with the binding site. chemrxiv.org

In the development of D4R antagonists based on a difluoropiperidine scaffold, substitutions on the phenoxy ring were critical for potency. chemrxiv.org

A 4-fluorophenyl ether showed good potency. chemrxiv.org

The 3,4-difluorophenyl analog was the most potent in its series. chemrxiv.org

Conversely, a 3-fluorophenyl substitution led to a significant loss of potency. chemrxiv.org

Electron-withdrawing cyano groups also influenced activity, with a 4-cyano-3-fluorophenoxy group resulting in high affinity. chemrxiv.org

This demonstrates that both the type and position of the substituent are crucial for optimizing activity.

Table 1: Effect of Phenyl Ring Substitution on D4 Receptor Binding Affinity

| Compound Series | Phenoxy Ring Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| 3,3-difluoropiperidine | 4-fluoro | Similar to parent |

| 3,3-difluoropiperidine | 3-fluoro | Significant loss of potency |

| 3,3-difluoropiperidine | 3,4-difluoro | 5.5 |

| 3,3-difluoropiperidine | 3-methyl | 13 |

| 4,4-difluoropiperidine | 4-cyano | 8.9 |

| 4,4-difluoropiperidine | 3-cyano | 59.6 |

| 4,4-difluoropiperidine | 4-cyano-3-fluoro | 3.8 |

Data sourced from research on D4R antagonists. chemrxiv.org

Strategies for linker modification can include:

Changing Linker Length: Increasing or decreasing the number of atoms in the linker can adjust the distance between the piperidine and the phenoxy group.

Introducing Rigidity: Incorporating double bonds or integrating the linker into a ring system can reduce the number of available conformations. This can lead to a more potent compound if the locked conformation is the bioactive one, but can also lead to inactivity if it is not. researchgate.net

Altering Linker Composition: Replacing the ether oxygen with other atoms or functional groups (e.g., sulfur, amine) can change the hydrogen bonding capacity and electronic properties of the linker.

For instance, in the development of dopamine receptor antagonists, the ether oxygen was a key point of modification, where various aryl and heteroaryl groups were explored to optimize interactions. chemrxiv.org The goal of these modifications is to orient the key structural motifs in a way that maximizes favorable interactions with the target protein, leading to enhanced affinity and selectivity. wipo.int

Chirality and Stereoisomerism in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its interaction with biological targets. In the context of piperidine derivatives, the introduction of a chiral center can lead to enantiomers with significantly different pharmacological activities. The compound 3-(4-Phenoxy-benzyl)-piperidine possesses a chiral center at the 3-position of the piperidine ring, giving rise to (R)- and (S)-enantiomers. Although specific studies on the differential activity of the enantiomers of this compound are not extensively detailed in the public domain, the broader class of piperidine-containing compounds consistently demonstrates the importance of stereoisomerism in defining their structure-activity relationships (SAR).

Research on various piperidine derivatives illustrates that the spatial orientation of substituents on the piperidine ring profoundly influences binding affinity and efficacy at their respective biological targets. For instance, studies on other substituted piperidines have shown that one enantiomer is often significantly more potent than the other. nih.govnih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer, leading to variations in binding affinity, efficacy, and even the nature of the pharmacological response.

In the case of piperidine derivatives acting as receptor antagonists, it has been observed that the (+) isomers can be more potent than their corresponding (-) isomers. nih.gov This highlights a clear stereochemical preference for the biological target. The synthesis and evaluation of individual stereoisomers are therefore crucial steps in the optimization of lead compounds. nih.gov For this compound, it is hypothesized that the (R)- and (S)-enantiomers will exhibit different biological activity profiles. The precise nature of this difference would depend on the specific target protein and the binding pocket's topology. The orientation of the 4-phenoxybenzyl group relative to the piperidine ring is dictated by the stereochemistry at the C-3 position, which in turn affects how the molecule fits into the binding site and interacts with key amino acid residues.

Table 1: Influence of Chirality on the Activity of Piperidine Derivatives

| Compound Class | Observation | Implication for this compound |

| Substituted Piperidines | Enantiomers often exhibit different biological potencies. nih.gov | The (R)- and (S)-enantiomers of this compound are expected to have different activities. |

| 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles | (+) isomers were consistently more potent than (-) isomers in hypotensive and α-adrenergic blocking activities. nih.gov | One enantiomer of this compound is likely to be more active than the other. |

| N-benzyl-piperazine-carboxamides | Optimization of a racemic hit led to the identification of a potent single enantiomer. nih.gov | Separation and testing of the individual enantiomers are critical for drug development. |

Pharmacophore Mapping and Ligand Design Hypotheses

Pharmacophore mapping is a fundamental aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For ligands targeting transporters and receptors, common pharmacophoric features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and ionizable groups. nih.govscholarsresearchlibrary.comnih.gov Based on the structure of this compound and pharmacophore models for related compounds that often target monoamine transporters or G-protein coupled receptors, a hypothetical pharmacophore can be proposed.

The key structural elements of this compound that are likely to be important for its biological activity include:

A Basic Amine: The secondary amine in the piperidine ring is expected to be protonated at physiological pH, serving as a positive ionizable (PI) feature. nih.gov This positively charged group can form a crucial ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartic acid) in the binding pocket of the target protein. nih.gov

Aromatic Rings: The molecule contains two aromatic rings—the phenyl ring of the benzyl group and the phenoxy ring. These are likely to function as hydrophobic (HY) or aromatic (AR) features, engaging in van der Waals, π-π, or hydrophobic interactions with aromatic or aliphatic residues in the receptor. nih.govnih.gov These interactions are critical for anchoring the ligand in the binding site.

An Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor (HBA). This feature can form a hydrogen bond with a suitable donor group on the receptor, contributing to the binding affinity and specificity.

Based on these features, a ligand design hypothesis for molecules related to this compound would involve maintaining this general arrangement of a basic nitrogen, a hydrophobic/aromatic core, and a potential hydrogen bond acceptor. The distances and relative orientations between these features would be critical and could be further refined using computational modeling and the synthesis of rigid analogs. The piperidine ring acts as a scaffold, holding the key pharmacophoric elements in a specific spatial conformation. Modifications to the piperidine ring, the benzyl substituent, or the phenoxy group would be expected to modulate the compound's activity and selectivity. nih.gov

Table 2: Proposed Pharmacophore Features for this compound

| Pharmacophoric Feature | Structural Element in this compound | Putative Interaction with Target |

| Positive Ionizable (PI) / Hydrogen Bond Donor (HBD) | Protonated piperidine nitrogen | Ionic interaction or hydrogen bond with an acidic residue (e.g., Asp, Glu). nih.gov |

| Hydrophobic/Aromatic (HY/AR) Feature 1 | Benzyl group's phenyl ring | Hydrophobic or π-π stacking interactions with aromatic/aliphatic residues. nih.gov |

| Hydrophobic/Aromatic (HY/AR) Feature 2 | Phenoxy group's phenyl ring | Hydrophobic or π-π stacking interactions with aromatic/aliphatic residues. nih.gov |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen of the phenoxy group | Hydrogen bond with a suitable donor residue on the target protein. scholarsresearchlibrary.com |

Molecular Target Identification and Mechanistic Biochemical Studies

High-Throughput Screening (HTS) and Ligand Binding Assays (In Vitro)

High-throughput screening and ligand binding assays are foundational steps in identifying the molecular targets of a compound. While specific HTS data for 3-(4-Phenoxy-benzyl)-piperidine is not extensively published, studies on structurally similar piperidine (B6355638) derivatives provide valuable insights into its likely binding affinities. For instance, piperidine-based compounds are often evaluated for their affinity towards sigma receptors (σ1 and σ2) and other G protein-coupled receptors (GPCRs). uniba.itacs.org

Ligand binding assays have been instrumental in characterizing the affinity of piperidine derivatives for various receptors. Radioligand binding assays, a common technique in these studies, measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of the binding affinity (Ki). nih.gov Research on related phenoxyalkylpiperidines has demonstrated high affinity for the σ1 receptor. uniba.it Similarly, studies on 3,4-disubstituted piperidine derivatives have been conducted through gene biomarker-based phenotypic screening to identify modulators of macrophage M2 polarization. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Characterization (In Vitro)

The piperidine scaffold is a key structural motif in the design of various enzyme inhibitors. mdpi.com While specific enzyme inhibition data for this compound is limited, extensive research on related piperidine derivatives highlights their potential as enzyme inhibitors.

One notable area of investigation is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govnih.gov Computational and experimental studies on piperidine and piperazine (B1678402) aryl ureas have elucidated the mechanism of covalent inhibition of FAAH. nih.govacs.org These studies suggest that the piperidine ring's conformational flexibility allows it to fit into the enzyme's catalytic site, facilitating the formation of a covalent adduct. nih.gov

Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter metabolism. mdpi.com N-Benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and AChE, showing promise in the context of Alzheimer's disease. nih.gov Furthermore, piperidine derivatives have been investigated as renin inhibitors, with chemical modifications leading to high inhibitory activity. nih.gov

The kinetics of enzyme inhibition are often complex. For example, studies on the inhibition of cytochrome P450 3A4 by various drugs have revealed a sequential multistep binding process, which can involve conformational changes in the enzyme-inhibitor complex. nih.gov

Receptor Binding Profiles and Selectivity Assessment (In Vitro)

The receptor binding profile of a compound is crucial for understanding its pharmacological effects and potential side effects. The this compound scaffold and its analogs have been evaluated against a range of receptors.

Sigma Receptors: A significant body of research points to the high affinity of piperidine derivatives for sigma receptors, particularly the σ1 subtype. uniba.itnih.govnih.gov The piperidine moiety is often considered a critical structural element for this activity. acs.orgacs.org For example, certain piperidine derivatives exhibit high affinity for the σ1 receptor with Ki values in the nanomolar range and show selectivity over the σ2 receptor. uniba.itnih.gov Molecular modeling studies suggest that the protonated piperidine nitrogen forms a key interaction with amino acid residues like Glu172 in the σ1 receptor binding pocket. acs.org

Dopamine (B1211576) Receptors: Derivatives of 3-(phenoxymethyl)piperidine (B1610827) have been synthesized and characterized as dopamine D4 receptor (D4R) antagonists. chemrxiv.org Modifications to the phenoxy group have led to compounds with single-digit nanomolar binding affinity for the D4R. chemrxiv.org

Histamine (B1213489) Receptors: The piperidine core is also a feature of ligands for histamine receptors. Dual-acting ligands targeting both the histamine H3 receptor (H3R) and the σ1 receptor have been developed from piperidine-based scaffolds. nih.govugr.es Some of these compounds show high affinity for both receptors, with Ki values in the nanomolar range. ugr.es

Neuropeptide Y Receptors: Although not a direct analogue, the structurally related compound Lu AA33810, which contains a different heterocyclic core, is a potent and highly selective antagonist for the neuropeptide Y receptor Y5, with a Ki of 1.5 nM. wikipedia.org

The following table summarizes the binding affinities of representative piperidine derivatives for various receptors.

| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity |

| Phenoxyalkylpiperidines | σ1 Receptor | 0.34–1.49 nM uniba.it | Selective over σ2 receptor uniba.it |

| 3,4-Difluoro-3-(phenoxymethyl)piperidine analog | Dopamine D4 Receptor | 5.5 nM chemrxiv.org | Selective against other dopamine receptors nih.gov |

| Piperidine-based dual ligand | Histamine H3 Receptor | 7.70 nM ugr.es | Dual affinity with σ1 Receptor ugr.es |

| Piperidine-based dual ligand | σ1 Receptor | 3.64 nM ugr.es | Dual affinity with H3 Receptor ugr.es |

| Lu AA33810 | Neuropeptide Y Y5 Receptor | 1.5 nM wikipedia.org | ~3300x selectivity over Y1, Y2, Y4 wikipedia.org |

This table is for illustrative purposes and includes data from various piperidine derivatives to highlight the potential binding profiles related to the this compound scaffold.

Cellular Assays for Molecular Pathway Elucidation (In Vitro)

Cellular assays are essential for understanding how a compound's interaction with its molecular target translates into a biological response. For derivatives of this compound, cellular assays have been used to investigate their effects on various signaling pathways.

For instance, in studies of 3,4-disubstituted piperidine derivatives identified as macrophage M2 polarization modulators, mechanistic studies in cell lines like RAW 264.7 demonstrated that these compounds function by inhibiting the proliferation of T-cells and activating the phosphorylation of Stat3 and Akt. nih.gov

In the context of neuropeptide Y Y5 receptor antagonism by the related compound Lu AA33810, studies have shown that its antidepressant-like effects may be linked to its influence on brain-derived neurotrophic factor (BDNF) protein expression and the involvement of MAPK/ERK and PI3K signaling pathways. nih.gov

Interaction with Ion Channels and Transporters (In Vitro)

N-type calcium channels have been identified as a target for some piperidinylaniline derivatives. One such compound demonstrated a high affinity for blocking N-type calcium channels with an IC50 of 0.7 µM in an IMR32 cell line assay. nih.gov

The serotonin (B10506) transporter (SERT) has also been identified as a potential target. A study on 3-(4-(Benzyloxy)phenyl)piperidine highlighted its higher affinity for SERT compared to other monoamine transporters, suggesting potential applications in mood disorders.

Target Engagement Studies (In Vitro/Cellular)

Target engagement studies confirm that a compound interacts with its intended target in a cellular environment. While specific target engagement studies for this compound are not widely reported, the principles can be understood from related research.

For example, in the study of FAAH inhibitors, the formation of a covalent enzyme-inhibitor adduct within the enzyme's binding site is a clear demonstration of target engagement. nih.gov Similarly, for receptor ligands, observing a downstream signaling event following receptor binding in a cellular context confirms engagement. The enhancement of tele-methylhistamine levels in mouse brain following administration of a histamine H3 receptor inverse agonist is an in vivo example of target engagement. nih.gov The activation of Stat3 and Akt phosphorylation by macrophage M2 polarization modulators is a cellular demonstration of target engagement. nih.gov

Computational Chemistry and in Silico Modeling of 3 4 Phenoxy Benzyl Piperidine

Quantum Mechanical Calculations (DFT, FMO) for Electronic Properties and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. For derivatives containing piperidine (B6355638) and other aromatic rings, DFT is employed to optimize the molecular geometry to its lowest energy state. nih.gov This optimized structure is the basis for calculating various electronic descriptors.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov These calculations also help in generating Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.govdntb.gov.ua The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with biological targets. nih.govdntb.gov.ua

Table 1: Illustrative Electronic Properties from DFT Calculations

| Parameter | Description | Typical Value/Interpretation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Higher, less negative values indicate a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Lower, more negative values indicate a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A larger gap implies higher stability and lower chemical reactivity. nih.gov |

| Mulliken Charges | Calculated partial charges on individual atoms. nih.gov | Helps identify atoms with significant positive or negative charges, predicting sites for intermolecular interactions. nih.gov |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. pensoft.net This method models the interaction between the ligand, such as 3-(4-Phenoxy-benzyl)-piperidine, and the three-dimensional structure of a protein, typically obtained from sources like the Protein Data Bank (PDB). nih.gov The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the binding free energy. pensoft.netnih.gov

The results of a docking study provide a binding score (e.g., in kcal/mol), where a more negative value suggests a stronger binding affinity. nih.gov Furthermore, docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds with polar amino acid residues and hydrophobic interactions with nonpolar residues. dntb.gov.uapensoft.net By analyzing these interactions, researchers can understand the structural basis of binding and propose modifications to the ligand to enhance its potency and selectivity. dntb.gov.ua

Table 2: Example of Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Estrogen Receptor Alpha (3UUD) pensoft.net | -9.5 | Leu387, Arg394, Glu353 | Hydrophobic, Hydrogen Bond |

| α-amylase (6OCN) nih.gov | -8.2 | Trp59, Tyr62, His305 | Hydrophobic, Pi-Alkyl |

| Dopamine (B1211576) D2 Receptor (6CM4) mdpi.com | -10.1 | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. pensoft.netnih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing the complex to move and fluctuate under physiological conditions (e.g., in a water box at body temperature). nih.govekb.eg These simulations, often run for nanoseconds, are used to assess the stability of the docked pose and the persistence of key intermolecular interactions. nih.govekb.eg

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average change in atomic positions from the initial docked pose. A stable RMSD value over time indicates that the complex is not undergoing major conformational changes and the ligand remains securely bound. pensoft.net Another metric, the Root Mean Square Fluctuation (RMSF), identifies the flexibility of individual amino acid residues, highlighting which parts of the protein are stable and which are dynamic. ekb.eg MD simulations provide crucial validation for docking results and a deeper understanding of the dynamic nature of molecular recognition. nih.gov

In Silico Prediction of ADMET Properties (Excluding Human Pharmacokinetics)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage drug development failures. In silico tools can estimate these properties based on a molecule's structure. nih.gov

Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability, and binding to plasma proteins. ub.edu It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. Polarity is often quantified by the Topological Polar Surface Area (TPSA), which is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. These descriptors are often calculated to assess a compound's "drug-likeness" according to guidelines like Lipinski's Rule of Five. nih.govub.edu

Table 3: Calculated Physicochemical and ADMET Properties

| Property | Description | Predicted Value Range | Importance |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | Adherence to Lipinski's Rule. nih.gov |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol and water. | < 5 | Influences solubility and permeability. ub.edu |

| TPSA (Ų) | Topological Polar Surface Area. | < 140 Ų | Predicts membrane permeability. |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 | Affects solubility and binding. nih.gov |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | < 10 | Affects solubility and binding. nih.gov |

The ability of a compound to cross the Blood-Brain Barrier (BBB) is essential for drugs targeting the central nervous system (CNS) and undesirable for those intended for peripheral action. kcl.ac.uk In silico models predict BBB permeation using the ratio of the drug's concentration in the brain to that in the blood (logBB). nih.gov Various computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and those based on 3D molecular fields, are used to estimate this value. frontiersin.orgunil.chresearchgate.net These models analyze physicochemical properties like molecular size, polarity, and hydrogen bonding capacity to predict whether a compound is likely to be CNS penetrant or non-penetrant. nih.govresearchgate.net Compounds predicted to have poor BBB permeability are often flagged as having limited ability to enter the CNS. nih.gov

Cytochrome P450 Metabolism Site Predictions (In Silico)

In silico models are crucial computational tools used in drug discovery to predict how a molecule might be metabolized by enzymes in the body, primarily the Cytochrome P450 (CYP450) family. nih.govnih.gov These predictive methods, which can be broadly categorized as ligand-based or structure-based, analyze a molecule's structure to identify the most likely atoms to undergo metabolic transformation. nih.govcreative-biolabs.com Ligand-based approaches rely on the chemical structure and characteristics of the molecule itself, while structure-based methods use the 3D structure of the enzyme-substrate complex. creative-biolabs.com

The most probable sites for CYP450-mediated metabolism on the this compound molecule are the benzylic carbon, the piperidine ring, and the aromatic rings. The prediction of which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) would be involved requires specialized software that models interactions for each enzyme. nih.govnih.gov Generally, CYP3A4 is responsible for metabolizing a wide array of substrates, including many containing piperidine rings. nih.govresearchgate.net

Key potential metabolic pathways predicted through computational analysis include:

Benzylic Hydroxylation: The carbon atom connecting the piperidine ring to the phenoxy-substituted phenyl ring is a primary candidate for hydroxylation. This position is electronically activated and sterically accessible, making it a common target for CYP450 enzymes.

Aromatic Hydroxylation: The phenoxy-phenyl ring and, to a lesser extent, the phenyl ring of the benzyl (B1604629) group are susceptible to hydroxylation at various positions, typically the para-position due to electronic and steric factors.

Piperidine Ring Oxidation: The piperidine ring itself is a site for several potential metabolic reactions. Studies on other piperidine derivatives, such as N-benzylpiperidine, have shown that oxidation of the ring to form a ketone at the beta-position is a viable metabolic pathway dependent on cytochrome P-450. nih.gov For this compound, this would correspond to the carbon atoms at positions 2 or 4 relative to the benzyl substituent.

The following table summarizes the likely sites of metabolism for this compound based on its chemical structure and findings from related compounds.

Table 1. Predicted Sites of Metabolism (SoM) for this compound

| Predicted Site of Metabolism (SoM) | Potential Metabolic Reaction | Rationale Based on In Silico Principles & Analogous Compounds |

|---|---|---|

| Benzylic Carbon | Hydroxylation | This position is chemically activated and a common site of oxidation for many xenobiotics. |

| Phenoxy-Phenyl Ring | Aromatic Hydroxylation | Aromatic rings are frequent targets for CYP450-mediated hydroxylation. |

| Piperidine Ring (C2, C4, C5 positions) | Oxidation / Hydroxylation | Studies on piperidine derivatives confirm ring oxidation as a general biotransformation pathway. nih.gov |

Table 2. List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

In Vitro Metabolic Pathway Investigations

Microsomal Stability Studies (e.g., Liver Microsomes)

There is currently no specific data available from in vitro studies using human or animal liver microsomes to determine the metabolic stability of 3-(4-Phenoxy-benzyl)-piperidine. Generally, such studies are crucial in early drug discovery to predict the hepatic clearance of a compound. For piperidine-containing molecules, metabolic stability can be influenced by the substituents on both the piperidine (B6355638) ring and its associated side chains. For many therapeutic agents with a 4-aminopiperidine moiety, human liver microsomal clearance has been found to be moderate to high. nih.gov

Hepatocyte Incubation Assays (In Vitro)

Similarly, no specific results from in vitro incubation assays with cryopreserved or fresh hepatocytes for this compound have been reported in the available scientific literature. These assays are typically employed to provide a more comprehensive picture of metabolic pathways, including both phase I and phase II metabolism, in an intact cell system that more closely resembles the in vivo environment. For instance, studies with other compounds in human hepatocyte suspensions have demonstrated the occurrence of specific drug-drug interactions and metabolic pathways. researchgate.net

Identification and Characterization of Major Metabolites (In Vitro)

Without experimental data, the major in vitro metabolites of this compound can only be hypothesized based on the metabolism of similar structures. Potential metabolic pathways for piperidine derivatives often include N-dealkylation, oxidation of the piperidine ring, and hydroxylation of aromatic rings. nih.gov A metabolite identification study on a related benzyloxy piperidine compound indicated that N-dealkylation was a major metabolic liability, followed by O-phenyl oxidation. chemrxiv.org However, without direct analysis through techniques such as liquid chromatography-mass spectrometry (LC-MS), the exact metabolites of this compound remain uncharacterized.

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450 Isoforms, Hydrolases)

The primary enzymes responsible for the biotransformation of this compound have not been identified. For a vast number of drugs, Cytochrome P450 (CYP) enzymes are the main catalysts of phase I metabolism. nih.gov Specifically, CYP3A4 is a major isoform involved in the N-dealkylation of many 4-aminopiperidine drugs. nih.gov CYP2D6 can also play a significant role in the metabolism of certain piperidine-containing compounds. nih.govdoi.org The involvement of specific CYP isoforms is typically determined through reaction phenotyping studies using recombinant human CYP enzymes or selective chemical inhibitors.

Impact of Structural Modifications on Metabolic Stability (In Vitro)

While there is no specific information on how structural modifications affect the metabolic stability of this compound, general principles of medicinal chemistry can be applied. Modifying a lead compound is a common strategy to enhance metabolic stability. researchgate.net For piperidine-containing compounds, blocking metabolically vulnerable sites is a key tactic. researchgate.net This can involve introducing electron-withdrawing groups to aromatic rings to reduce susceptibility to oxidation or adding steric hindrance to prevent enzymatic attack. researchgate.net Replacing a piperazine (B1678402) with a piperidine ring has been shown in some cases to improve metabolic stability in rat liver microsomes. nih.govnih.gov Deactivating unsubstituted benzene rings with an electron-withdrawing group, particularly at the para- position, is a common strategy to protect against oxidation. pressbooks.pub

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Analogues

The development of efficient and environmentally conscious synthetic methodologies is a paramount goal in modern organic chemistry. Future research on 3-(4-phenoxy-benzyl)-piperidine analogues will likely focus on innovative synthetic strategies that improve yield, reduce waste, and enhance structural diversity.

Green Chemistry Approaches: Traditional methods for creating piperidine (B6355638) rings can involve harsh reagents and generate significant waste. rsc.org Future syntheses will increasingly incorporate principles of green chemistry. This includes the use of non-toxic catalysts, water-initiated processes, and solvent-free reaction conditions to produce piperidine building blocks. ajchem-a.com For instance, replacing hazardous solvents and reagents, such as piperidine itself in solid-phase peptide synthesis, with more benign alternatives like 3-(diethylamino)propylamine (DEAPA) exemplifies this trend. rsc.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient for building molecular complexity. ajchem-a.com Developing novel MCRs to construct the substituted piperidine core of this compound analogues would be a significant advancement. This approach allows for the rapid generation of a library of related compounds by varying the initial building blocks, facilitating the exploration of structure-activity relationships.

Catalytic Methods: The use of advanced catalysts, such as nanomagnetite (Fe3O4) or transition metals like palladium and rhodium, can enable more efficient and selective syntheses. ajchem-a.comresearchgate.net Research into novel catalytic systems for C-C and C-N bond formation will be crucial for assembling the phenoxy-benzyl and piperidine moieties and for introducing diverse functional groups onto the core structure.

Deepening Mechanistic Understanding of Molecular Interactions and Target Selectivity

A fundamental aspect of developing new therapeutic agents is understanding how they interact with their biological targets at a molecular level. For this compound and its analogues, future research will need to elucidate the precise mechanisms of action and the factors governing target selectivity.

Receptor-ligand interactions are central to cellular communication and are characterized by high specificity and affinity. genextgenomics.com The binding of a ligand to its receptor initiates a cascade of cellular responses. genextgenomics.comnih.gov Understanding these interactions is critical for designing targeted therapies. genextgenomics.comfrontiersin.org

Future studies would involve:

Biophysical Techniques: Employing techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and fluorescence microscopy can provide detailed, atomic-level insights into how these compounds bind to target proteins. openaccessjournals.comcsirnotes.com This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's binding pocket.

Computational Modeling: Molecular docking and dynamics simulations can predict binding modes and affinities for potential biological targets. These computational methods help rationalize observed biological activities and guide the design of new analogues with improved selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications of the this compound scaffold affect biological activity is essential. nih.govresearchgate.net By synthesizing and testing a series of analogues with variations in the phenoxy, benzyl (B1604629), and piperidine groups, researchers can build a comprehensive SAR model. For example, studies on similar phenoxybenzylpiperazine analogues revealed that only limited structural changes were tolerated in the phenyl rings, whereas greater variability was possible in other parts of the molecule. nih.gov

Design of Advanced Analogues with Tuned Molecular Profiles and Specific Biological Activity

The this compound scaffold offers a versatile template for designing advanced analogues with tailored properties. The piperidine ring is a prevalent feature in drugs targeting a wide array of diseases. ajchem-a.comijnrd.org Future research will leverage SAR data to create new molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

The design process may involve:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability. For instance, replacing the benzophenone moiety in certain piperidine derivatives with various aryl and biaryl isosteres has been shown to retain inhibitory potency while reducing lipophilicity. nih.gov

Scaffold Hopping: Modifying the core piperidine structure to fused, bridged, or spirocyclic systems can lead to novel chemical entities with unique three-dimensional shapes and potentially new biological activities. enamine.net

Functional Group Modification: Introducing or altering substituents on the phenoxy or piperidine rings can fine-tune the molecule's electronic and steric properties, thereby modulating its interaction with specific targets. Studies on related scaffolds have shown that adding electron-withdrawing groups like fluorine or cyano moieties can significantly influence binding affinity. chemrxiv.org

| Research Approach | Objective | Example from Related Compounds |

| Bioisosteric Replacement | Improve pharmacokinetic properties like lipophilicity and cytotoxicity. | Replacing a benzophenone group with 2-naphthyl or 4-chlorophenyl groups retained activity and reduced cLogP values. nih.gov |

| Scaffold Modification | Explore new chemical space and discover novel biological activities. | Designing spirocyclic, fused, and bridged sp3-rich scaffolds based on the piperidine core. enamine.net |

| Functional Group Tuning | Enhance binding affinity and selectivity for a specific biological target. | Introduction of 3,4-difluoro or 4-cyano-3-fluoro substituents on a phenoxy ring retained or improved activity in D4 receptor antagonists. chemrxiv.org |

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling: AI algorithms can analyze vast datasets of chemical structures and biological activities to build models that predict the properties of new, unsynthesized compounds. valuecoders.comnih.gov This includes predicting efficacy, toxicity, and pharmacokinetic profiles, allowing researchers to prioritize the most promising candidates for synthesis and testing. valuecoders.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a particular target and good metabolic stability. openxcell.comvaluecoders.com These models can explore a vast chemical space to propose novel analogues of this compound that a human chemist might not have conceived.

Retrosynthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for complex molecules. oncodesign-services.com This can streamline the synthesis planning process, saving time and resources in the laboratory.

Target Identification: By analyzing large biological datasets, AI can help identify novel drug targets for which this compound analogues might be effective. oncodesign-services.com

The integration of AI promises to significantly enhance the efficiency and accuracy of the discovery process, from initial hit identification to lead optimization. oncodesign-services.com

Contributions to Fundamental Chemical Biology Principles

Chemical biology utilizes chemical tools and principles to investigate and manipulate biological systems at the molecular level. nih.govaiu.edu Compounds like this compound and its derivatives can serve as powerful molecular probes to explore fundamental biological processes.

Development of Chemical Probes: By attaching fluorescent tags or other labels to the this compound scaffold, researchers can create chemical probes to visualize and track specific proteins or pathways within living cells. openaccessjournals.com This allows for the real-time study of biological events without disrupting the native cellular environment.

Elucidating Biological Pathways: A highly selective analogue that targets a specific enzyme or receptor can be used to dissect its role in complex cellular signaling pathways. openaccessjournals.comnih.gov By observing the downstream effects of inhibiting or activating that single target, researchers can gain a deeper understanding of its function and its relevance to disease.

Structure-Based Drug Design: The insights gained from studying how these compounds interact with their targets contribute to the broader principles of structure-based drug design, informing the development of other small-molecule therapeutics. aiu.edu

Through these applications, the study of this compound and its analogues can extend beyond its own therapeutic potential to contribute valuable knowledge and tools to the wider scientific community, helping to unravel the molecular intricacies of life. openaccessjournals.com

Q & A

Q. Q1. What are the established synthetic routes for 3-(4-Phenoxy-benzyl)-piperidine, and how can reaction conditions be optimized for scalability?

A1. The compound is typically synthesized via Knoevenagel condensation , where substituted benzaldehydes react with cyanoacetate derivatives in the presence of piperidine as a catalyst . For scalability, parameters like solvent choice (e.g., toluene for reflux conditions), catalyst loading (0.5–2 mol% piperidine), and temperature (80–110°C) must be systematically tested. Evidence from similar piperidine derivatives suggests that microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >85% . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

A2. Key methods include:

- NMR spectroscopy : H and C NMR to verify aromatic proton environments (δ 6.5–7.5 ppm) and piperidine ring conformation (δ 1.5–3.5 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 310.1804 for CHNO) .

- X-ray crystallography : For resolving stereochemistry, as demonstrated in studies of analogous piperidine derivatives .

Advanced Research: Structure-Activity Relationships (SAR) and Biological Applications

Q. Q3. How can researchers design SAR studies to explore the pharmacological potential of this compound?

A3. Focus on scaffold diversification :

- Introduce substituents at the phenoxy ring (e.g., halogens, methoxy groups) to modulate lipophilicity and binding affinity .

- Modify the piperidine ring (e.g., N-methylation, hydroxylation) to enhance metabolic stability .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., lysine-specific demethylases) .

- Validate activity via in vitro assays (e.g., IC measurements for enzyme inhibition) .

Q. Q4. How can crystallographic data resolve contradictions in reported biological activities of piperidine derivatives?

A4. Conflicting activity data often arise from stereochemical variations . For example, trans-configurations in the piperidine ring (evidenced by NMR coupling constants Hz) may exhibit 10–20× higher potency than cis-forms in receptor-binding assays . X-ray crystallography provides unambiguous confirmation of spatial arrangements, enabling correlation between stereochemistry and activity .

Advanced Research: Mechanistic and Data Analysis

Q. Q5. What strategies address discrepancies in reported reaction yields for piperidine derivatives?

A5. Contradictions often stem from impurity profiles or kinetic vs. thermodynamic control . Mitigation strategies:

- Use HPLC-DAD to quantify byproducts (e.g., dimerization products in Knoevenagel reactions) .

- Monitor reaction progression via in situ FTIR to identify intermediates and optimize quenching times .

- Compare solvent effects : Polar aprotic solvents (DMF, DMSO) may favor higher conversions but lower selectivity .

Q. Q6. How can computational methods enhance the design of this compound analogs?

A6. Leverage density functional theory (DFT) to:

- Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Simulate metabolic pathways (e.g., CYP450-mediated oxidation) using software like Schrödinger’s ADMET Predictor .

- Perform QSAR modeling using datasets from PubChem (e.g., EC values for related compounds) to prioritize analogs .

Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound in laboratory settings?

A7. Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (H333) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Data Reproducibility and Validation

Q. Q8. How can researchers ensure reproducibility in synthesizing and testing this compound?

A8. Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products